Ponasterone A

Description

This compound has been reported in Taxus cuspidata, Limnanthes douglasii, and other organisms with data available.

RN given refers to (2 beta,3 beta,5 beta,22R)-isome

Structure

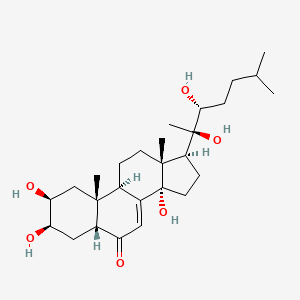

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O6/c1-15(2)6-7-23(31)26(5,32)22-9-11-27(33)17-12-19(28)18-13-20(29)21(30)14-24(18,3)16(17)8-10-25(22,27)4/h12,15-16,18,20-23,29-33H,6-11,13-14H2,1-5H3/t16-,18-,20+,21-,22-,23+,24+,25+,26+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYYBCXMCWDUAZ-JJJZTNILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0040595 | |

| Record name | Ponasterone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13408-56-5 | |

| Record name | Ponasterone A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13408-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ponasterone A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013408565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ponasterone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PONASTERONE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84986BG3NG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ponasterone A: A Deep Dive into its Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ponasterone A, a potent phytoecdysteroid, has emerged as a critical tool in molecular biology and a subject of interest in drug development. As an analog of the insect molting hormone 20-hydroxyecdysone (20E), its primary mechanism of action revolves around the activation of the ecdysone receptor (EcR), a nuclear receptor that plays a pivotal role in gene regulation. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's activity, supported by quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and workflows.

Core Mechanism of Action: Ecdysone Receptor Activation and Gene Regulation

The central tenet of this compound's mechanism of action is its function as a high-affinity agonist for the ecdysone receptor (EcR).[1] In arthropods, the functional EcR is a heterodimer composed of the EcR subunit and the ultraspiracle protein (USP), the insect homolog of the vertebrate retinoid X receptor (RXR).[2][3] This heterodimeric complex is the molecular target of this compound.

In the absence of a ligand, the EcR/USP heterodimer is typically bound to ecdysone response elements (EcREs) on the DNA and associated with corepressor proteins, leading to the transcriptional repression of target genes.[4] The binding of this compound to the ligand-binding domain of the EcR subunit induces a conformational change in the receptor complex. This alteration facilitates the dissociation of corepressors and the recruitment of coactivator proteins, which in turn initiates the transcription of downstream target genes.[4]

This precise control over gene expression has led to the widespread adoption of the ecdysone-inducible system, utilizing this compound as the inducing agent, for regulated gene expression in mammalian cells and transgenic animals.[2][5]

Signaling Pathway Diagram

Caption: this compound signaling pathway.

Quantitative Data

The affinity of this compound for the EcR/USP heterodimer is significantly higher than that of the endogenous ligand, 20-hydroxyecdysone, contributing to its potency as a gene expression inducer. The following tables summarize key quantitative data from various studies.

| Ligand | Receptor Complex | Organism | Dissociation Constant (Kd) | Reference |

| This compound | EcR/USP | Chilo suppressalis (Lepidoptera) | 1.2 nM | [6] |

| This compound | EcR/USP | Americamysis bahia (Crustacea) | 2.14 nM | |

| This compound | EcR (alone) | Chilo suppressalis (Lepidoptera) | 55 nM | [6] |

| Compound | IC50 (Competitive Binding Assay) | Reference |

| This compound | 1.2 nM | |

| Muristerone A | 1.9 nM | |

| 20-hydroxyecdysone | 35 nM | |

| α-ecdysone | 1200 nM |

Experimental Protocols

Ecdysone Receptor Binding Assay (Competitive Radioligand Binding)

This protocol outlines a method for determining the binding affinity of test compounds for the EcR/USP heterodimer using a competitive binding assay with radiolabeled this compound.

Workflow Diagram:

Caption: Ecdysone receptor binding assay workflow.

Methodology:

-

Receptor Preparation:

-

Express and purify the ligand-binding domains of EcR and USP proteins, often as fusion proteins (e.g., GST-fusion) in E. coli.

-

Alternatively, prepare crude cell extracts from insect cell lines (e.g., Drosophila Kc or S2 cells) known to express EcR and USP.

-

-

Ligand Preparation:

-

Prepare a stock solution of high-specific-activity [³H]-ponasterone A.

-

Prepare serial dilutions of unlabeled this compound (for standard curve) and test compounds.

-

-

Incubation:

-

In a microcentrifuge tube or 96-well plate, combine the receptor preparation, a fixed concentration of [³H]-ponasterone A, and varying concentrations of the unlabeled competitor.

-

Incubate at a controlled temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium (typically 1-4 hours).

-

-

Separation of Bound and Free Ligand:

-

Use a method to separate the receptor-ligand complexes from the unbound radioligand. Common methods include:

-

Filter binding assay: Rapidly filter the incubation mixture through a glass fiber filter. The receptor-ligand complexes are retained on the filter, while the free ligand passes through.

-

Charcoal-dextran assay: Add a suspension of activated charcoal coated with dextran. The charcoal binds free radioligand, which is then pelleted by centrifugation.

-

-

-

Quantification:

-

Measure the radioactivity of the bound fraction (on the filter or in the supernatant) using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of [³H]-ponasterone A as a function of the log concentration of the unlabeled competitor.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

-

The affinity (Ki) of the test compound can be calculated from the IC50 value using the Cheng-Prusoff equation.

-

This compound-Inducible Gene Expression System

This protocol describes the general steps for using a this compound-inducible system to control the expression of a gene of interest (GOI) in mammalian cells.

Workflow Diagram:

Caption: this compound-inducible expression workflow.

Methodology:

-

Vector System:

-

Receptor Plasmid: A plasmid constitutively expressing the EcR and RXR (or USP) proteins.

-

Inducible Expression Plasmid: A plasmid containing the gene of interest (GOI) downstream of a promoter with multiple copies of the ecdysone response element (EcRE).

-

-

Transfection:

-

Co-transfect the receptor plasmid and the inducible expression plasmid into the desired mammalian cell line using a suitable transfection reagent.

-

-

Selection of Stable Cell Lines (Optional but Recommended):

-

Select for cells that have stably integrated both plasmids using appropriate selection markers (e.g., neomycin and hygromycin resistance).

-

Isolate and expand individual clones.

-

-

Induction:

-

Culture the transfected cells to the desired confluency.

-

Add this compound to the culture medium at a final concentration typically ranging from 1 to 10 µM. A dose-response curve should be established to determine the optimal concentration for the desired level of expression.

-

Include a vehicle control (e.g., DMSO or ethanol) for comparison.

-

-

Harvesting:

-

Harvest cells at various time points after induction (e.g., 6, 12, 24, 48 hours) to determine the kinetics of gene expression.

-

-

Analysis of Gene and Protein Expression:

-

mRNA analysis: Isolate total RNA and perform quantitative real-time PCR (qRT-PCR) or microarray analysis to measure the transcript levels of the GOI.

-

Protein analysis: Prepare cell lysates and perform Western blotting, ELISA, or functional assays to detect and quantify the expressed protein.

-

Downstream Gene Targets and Cellular Effects

This compound, through the activation of the EcR/USP heterodimer, can regulate a wide array of genes. In a study using Drosophila Kc167 cells, this compound was found to regulate a larger number of genes (256) compared to 20-hydroxyecdysone (148), with surprisingly little overlap between the two sets of regulated genes. This suggests that while both are ecdysteroids, they can elicit distinct transcriptional responses.

The specific downstream targets of this compound are context-dependent, varying with the cell type and the specific genes placed under the control of the ecdysone-inducible promoter in engineered systems.

Off-Target and Other Effects

While the primary mechanism of action of this compound is well-established to be through the ecdysone receptor, some studies have reported other cellular effects. For instance, in the pro-B cell line Ba/F3, both this compound and muristerone A were found to potentiate the IL-3-dependent activation of the PI 3-kinase/Akt signaling pathway. It is important for researchers to be aware of such potential off-target or context-specific effects when interpreting data from experiments using these inducers.

Conclusion

This compound is a powerful tool for the precise control of gene expression, acting as a potent agonist of the ecdysone receptor. Its high affinity for the EcR/USP heterodimer allows for the robust and titratable induction of target genes. A thorough understanding of its core mechanism of action, as detailed in this guide, is essential for its effective application in research and for the exploration of its potential in therapeutic development. Researchers should consider the quantitative aspects of its interaction with the receptor and employ rigorous experimental protocols to ensure the reliability and reproducibility of their findings.

References

- 1. researchgate.net [researchgate.net]

- 2. Ecdysone receptor - Wikipedia [en.wikipedia.org]

- 3. Mechanisms and Measurement of Changes in Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ecdysone Control of Developmental Transitions: Lessons from Drosophila Research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Ponasterone A: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ponasterone A, a potent phytoecdysteroid, has garnered significant interest within the scientific community for its high affinity to the ecdysone receptor (EcR) and its utility in regulating gene expression. This technical guide provides a comprehensive overview of the discovery of this compound, its diverse natural sources, and its mechanisms of action. Detailed experimental protocols for its isolation and purification are presented, alongside a quantitative summary of its biological activity. Furthermore, this document elucidates the key signaling pathways modulated by this compound through detailed diagrams, offering a valuable resource for researchers in the fields of molecular biology, drug discovery, and entomology.

Discovery and Historical Context

This compound was first isolated in 1966 by Nakanishi and his colleagues from the leaves of the Taiwanese yew, Podocarpus nakaii[1]. This discovery was a landmark in the study of insect endocrinology as it represented one of the first identifications of a potent insect molting hormone from a plant source. Subsequent research has confirmed that many plants synthesize these ecdysteroid analogs, termed phytoecdysteroids, likely as a defense mechanism against herbivorous insects.

Natural Sources of this compound

This compound has been identified in a variety of plant species and even in some marine organisms. The primary and most well-documented source remains the genus Podocarpus.

| Family | Genus | Species | Part of Organism | Reference |

| Podocarpaceae | Podocarpus | nakaii | Leaves | [1] |

| Podocarpaceae | Podocarpus | gracilior | Leaves | [2] |

| Taxaceae | Taxus | baccata | Not specified | [3] |

| Alcyonidiidae | Alcyonidium | gelatinosum | Whole organism | [4] |

| Caryophyllaceae | Silene | Not specified | Not specified | [5] |

While specific yields of this compound from Podocarpus nakaii are not consistently reported in the literature, the concentration of the related and most common phytoecdysteroid, 20-hydroxyecdysone, can reach up to 1.5% of the dry weight in the roots of Leuzea carthamoides and 4-5% in Cyanotis arachnoidea, suggesting that significant quantities of this compound may be present in its primary source[6].

Biological Activity of this compound

This compound is a potent agonist of the ecdysone receptor, a nuclear receptor that plays a crucial role in insect development and metamorphosis. Its high affinity and specificity for the EcR have made it a valuable tool in molecular biology for inducing gene expression in systems engineered to contain the ecdysone response element.

| Parameter | Value | Cell Line/System | Reference |

| EC50 for ecdysteroid activity | 70 nM | Not specified | |

| Kd for ecdysone receptor binding | ~0.38 nM | Drosophila Kc167 cells | [7] |

| Gene induction activity | 1 nM - 100 µM | CV-1 cells | [8] |

Experimental Protocols: Isolation and Purification of this compound from Plant Material

The following is a generalized protocol for the extraction and purification of this compound from plant sources, based on established methods for phytoecdysteroid isolation. This protocol may require optimization depending on the specific plant material and available equipment.

Extraction

-

Sample Preparation: Air-dry the plant material (e.g., leaves of Podocarpus nakaii) at room temperature and then grind into a fine powder.

-

Solvent Extraction:

-

Macerate the powdered plant material in methanol (MeOH) or a mixture of methanol and chloroform (e.g., 1:1 v/v) at room temperature for 24-48 hours. The solvent-to-sample ratio should be approximately 10:1 (v/w).

-

Filter the extract and repeat the extraction process with fresh solvent two more times to ensure exhaustive extraction.

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Liquid-Liquid Partitioning

-

Solvent Partitioning:

-

Resuspend the crude extract in a mixture of 90% aqueous methanol and n-hexane (1:1 v/v).

-

Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

-

Collect the lower, aqueous methanol phase, which contains the more polar phytoecdysteroids, including this compound. The upper hexane phase, containing non-polar compounds like lipids and chlorophyll, can be discarded.

-

Repeat the partitioning of the aqueous methanol phase with fresh n-hexane two more times to remove residual non-polar compounds.

-

Evaporate the solvent from the combined aqueous methanol fractions to yield a partially purified extract.

-

Chromatographic Purification

-

Flash Chromatography (Optional Pre-purification):

-

The partially purified extract can be subjected to flash chromatography on a silica gel or reversed-phase (e.g., C18) column.

-

Elute with a gradient of increasing polarity (e.g., from hexane to ethyl acetate for normal phase, or from water to methanol/acetonitrile for reversed-phase).

-

Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify fractions enriched in this compound.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Column: A reversed-phase C18 column is typically used for the final purification of ponasteroids.

-

Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), often with a small amount of formic acid (e.g., 0.1%) to improve peak shape.

-

Gradient: A typical gradient might start with a low percentage of solvent B, gradually increasing to elute compounds of increasing hydrophobicity. The exact gradient will need to be optimized.

-

Detection: UV detection at a wavelength of approximately 245 nm is suitable for ecdysteroids.

-

Fraction Collection: Collect fractions corresponding to the peak of this compound.

-

Purity Assessment: The purity of the isolated this compound can be confirmed by analytical HPLC and its identity verified by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

-

Caption: General workflow for the isolation and purification of this compound.

Signaling Pathways

This compound exerts its biological effects primarily through the activation of the ecdysone receptor signaling pathway. It has also been shown to modulate other signaling cascades, such as the JNK pathway, independently of some other MAP kinases.

Ecdysone Receptor Signaling Pathway

In insects, the primary mechanism of action for this compound is through the activation of the ecdysone receptor (EcR), a ligand-activated transcription factor. EcR forms a heterodimer with the ultraspiracle protein (USP), the insect homolog of the vertebrate retinoid X receptor (RXR). In the absence of a ligand, the EcR-USP complex can act as a transcriptional repressor. Upon binding of this compound, the complex undergoes a conformational change, leading to the recruitment of coactivators and the initiation of transcription of early response genes, such as the Broad-Complex (BR-C), E74, and E75. These genes, in turn, regulate a cascade of downstream genes responsible for orchestrating molting and metamorphosis.

Caption: this compound activation of the Ecdysone Receptor signaling pathway.

JNK Signaling Pathway Activation

In mammalian cells, this compound has been observed to activate the c-Jun N-terminal kinase (JNK) signaling pathway without activating other mitogen-activated protein kinases (MAPKs) such as ERK and p38[9]. This activation can be mediated through upstream kinases like phosphoinositide 3-kinase (PI3K) and Src. The activation of JNK can lead to the phosphorylation of transcription factors such as c-Jun, which in turn can regulate the expression of genes involved in various cellular processes, including apoptosis and inflammation.

Caption: this compound-induced activation of the JNK signaling pathway.

Conclusion

This compound continues to be a molecule of significant interest due to its potent and specific biological activities. Its role as a powerful tool for inducing gene expression in research is well-established. Furthermore, ongoing research into its effects on various signaling pathways in mammalian cells suggests potential therapeutic applications. This guide provides a foundational resource for researchers, offering a consolidated overview of the critical technical aspects of this compound, from its discovery and natural origins to its molecular mechanisms of action.

References

- 1. Insect hormones. The structure of this compound, insect-moulting hormone from the leaves of Podocarpus nakaii Hay - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Ecdysone Control of Developmental Transitions: Lessons from Drosophila Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound and F, Ecdysteroids from the Arctic Bryozoan Alcyonidium gelatinosum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Phytoecdysteroids: Quantification in Selected Plant Species and Evaluation of Some Effects on Gastric Smooth Muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 26-[125I]iodothis compound is a potent ecdysone and a sensitive radioligand for ecdysone receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

Ponasterone A as an Ecdysone Receptor Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ponasterone A, a phytoecdysteroid, is a potent agonist of the ecdysone receptor (EcR), a key regulator of insect development and metamorphosis.[1] Its high affinity and specificity for the EcR make it an invaluable tool in entomological research, insecticide development, and as an inducer for gene expression systems in various biological contexts. This technical guide provides an in-depth overview of this compound's interaction with the ecdysone receptor, presenting quantitative data on its binding affinity and potency, detailed experimental protocols for its characterization, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction

Ecdysteroids are steroid hormones that play a crucial role in the developmental processes of arthropods, including molting and metamorphosis.[1][2] The primary receptor for these hormones is the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP), the insect ortholog of the vertebrate retinoid X receptor (RXR).[2] Upon ligand binding, the EcR/USP complex undergoes a conformational change, allowing it to bind to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes, thereby modulating their transcription.[3]

This compound is a naturally occurring phytoecdysteroid that exhibits high affinity for the EcR, often exceeding that of the endogenous insect molting hormone, 20-hydroxyecdysone (20E).[4] This property has made this compound a widely used research tool for studying ecdysone signaling and a lead compound in the development of insect-specific growth regulators. Furthermore, its ability to potently and specifically activate the EcR has been harnessed in inducible gene expression systems, allowing for the controlled expression of target genes in both insect and mammalian cells.[5][6]

Quantitative Data: Binding Affinity and Potency

The interaction of this compound with the ecdysone receptor has been quantified in various insect species and cell lines using different experimental assays. The following tables summarize key quantitative data, including the dissociation constant (Kd), the half-maximal inhibitory concentration (IC50), and the half-maximal effective concentration (EC50).

| Organism/Cell Line | Receptor Source | Assay Type | Ligand | Kd (nM) | Reference |

| Drosophila melanogaster (Kc cells) | Cytosol and Nuclear Extract | Radioligand Binding | [³H]this compound | 3 | [7] |

| Drosophila melanogaster (Kc cells) | Whole Cells | Scatchard Analysis | [³H]this compound | 3.6 | [8] |

| Drosophila melanogaster (Kc167 cells) | Whole Cells | Radioligand Binding | 26-[¹²⁵I]iodothis compound | 0.38 | [9] |

| Chilo suppressalis | In vitro translated EcR/USP | Radioligand Binding | [³H]this compound | 1.2 | [10] |

Table 1: Dissociation Constant (Kd) of this compound for the Ecdysone Receptor. The Kd value represents the concentration of ligand at which half of the receptors are occupied at equilibrium, providing a measure of binding affinity (a lower Kd indicates higher affinity).

| Organism/Cell Line | Receptor Source | Assay Type | Competitor | Radioligand | IC50 (nM) | Reference |

| Spodoptera frugiperda (Sf-9 cells) | Intact Cells | Competitive Binding | This compound | [³H]this compound | > 20-hydroxyecdysone | [4] |

| Drosophila melanogaster (Kc cells) | Whole Cells | Competitive Binding | This compound Derivatives | [³H]this compound | Varies | [11][12] |

| Plutella xylostella | Purified EcR/USP | Competitive Binding | Tebufenozide | [³H]this compound | 80.58 | [13] |

Table 2: Half-Maximal Inhibitory Concentration (IC50) of this compound and other Ecdysone Agonists. The IC50 value is the concentration of a competing ligand that displaces 50% of a specific radioligand from its receptor.

| Organism/Cell Line | Assay Type | Reporter System | EC50 (nM) | Reference |

| Drosophila melanogaster (Kc167 cells) | Morphological Transformation | N/A | 0.5 | [9] |

| Bombyx mori cells | Reporter Gene Assay | Luciferase | Varies (used for QSAR) | [14] |

Table 3: Half-Maximal Effective Concentration (EC50) of this compound. The EC50 value is the concentration of an agonist that produces 50% of the maximal response in a functional assay.

Ecdysone Receptor Signaling Pathway

The activation of the ecdysone receptor by this compound initiates a cascade of gene expression that ultimately leads to physiological responses such as molting and metamorphosis. The canonical signaling pathway is depicted below.

Caption: Ecdysone Receptor Signaling Pathway.

In the absence of a ligand, the EcR/USP heterodimer can be associated with co-repressors, inhibiting gene transcription.[3] Upon binding of an agonist like this compound, a conformational change in the EcR ligand-binding domain leads to the dissociation of co-repressors and the recruitment of co-activators. This activated complex then binds to EcREs in the promoter regions of early response genes, such as the Broad-Complex (Br-C), E74, and E75.[15] The protein products of these early genes are themselves transcription factors that, in turn, regulate the expression of a larger set of late-response genes, which ultimately orchestrate the complex cellular and physiological events of molting and metamorphosis.

Detailed Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is designed to determine the binding affinity (IC50) of a test compound for the ecdysone receptor by measuring its ability to compete with a radiolabeled ligand, such as [³H]this compound.

Materials:

-

Insect cell line expressing the ecdysone receptor (e.g., Spodoptera frugiperda Sf9 cells or Drosophila melanogaster Kc cells).

-

Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1.5 mM MgCl₂, 10% glycerol, 1 mM DTT, and protease inhibitors).

-

Radioligand: [³H]this compound.

-

Unlabeled this compound (for determining non-specific binding).

-

Test compounds.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1.5 mM MgCl₂, 10% glycerol).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Cell Culture and Membrane Preparation:

-

Culture insect cells to a sufficient density.

-

Harvest cells by centrifugation and wash with ice-cold PBS.

-

Resuspend the cell pellet in cell lysis buffer and homogenize.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in binding buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well:

-

50 µL of membrane preparation.

-

50 µL of [³H]this compound at a fixed concentration (typically at or below its Kd).

-

50 µL of binding buffer (for total binding), unlabeled this compound (for non-specific binding), or the test compound at various concentrations.

-

-

Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 2-4 hours).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value using non-linear regression analysis.

-

Luciferase Reporter Gene Assay

This assay measures the ability of a compound to activate the ecdysone receptor and induce the expression of a reporter gene (luciferase) under the control of an ecdysone-responsive promoter.

Materials:

-

Mammalian or insect cell line (e.g., HEK293T or Sf9 cells).

-

Expression plasmids for EcR and USP.[16]

-

Reporter plasmid containing a luciferase gene downstream of an ecdysone response element (e.g., pGL3-EcRE).

-

Transfection reagent (e.g., Lipofectamine).

-

Cell culture medium.

-

This compound (as a positive control).

-

Test compounds.

-

Luciferase assay reagent (containing luciferin).

-

Luminometer.

Procedure:

-

Cell Culture and Transfection:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Co-transfect the cells with the EcR, USP, and reporter plasmids using a suitable transfection reagent according to the manufacturer's protocol.[17]

-

Incubate the cells for 24-48 hours to allow for plasmid expression.

-

-

Compound Treatment:

-

Remove the transfection medium and replace it with fresh medium containing various concentrations of the test compounds or this compound.

-

Incubate the cells for an additional 18-24 hours.

-

-

Luciferase Assay:

-

Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Add the luciferase assay reagent to each well.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration.

-

Plot the normalized luciferase activity against the log concentration of the test compound.

-

Determine the EC50 value using non-linear regression analysis.

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for screening and characterizing ecdysone receptor agonists, and the logical relationship of this compound as an agonist.

Caption: Experimental Workflow for Ecdysone Receptor Agonist Discovery.

Caption: Logical Relationship of this compound as an Ecdysone Receptor Agonist.

Conclusion

This compound remains a cornerstone in the study of ecdysone receptor signaling. Its high affinity and potent agonistic activity provide researchers with a reliable tool to dissect the molecular mechanisms of insect development and to screen for novel insecticidal compounds. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in the laboratory and to support the development of new technologies based on the ecdysone receptor system. As our understanding of the structural and functional nuances of the ecdysone receptor across different insect orders grows, the role of this compound as a reference compound and a molecular probe will continue to be of paramount importance.

References

- 1. This compound | Ecdysone receptor agonist | Hello Bio [hellobio.com]

- 2. Ecdysone receptor - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of [(3)H]this compound binding by ecdysone agonists in the intact Sf-9 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification of ligands and coligands for the ecdysone-regulated gene switch - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Demonstration of an ecdysteroid receptor in a cultured cell line of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The uptake and release of this compound by the Kc cell line of Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 26-[125I]iodothis compound is a potent ecdysone and a sensitive radioligand for ecdysone receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Binding affinity of nonsteroidal ecdysone agonists against the ecdysone receptor complex determines the strength of their molting hormonal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of this compound derivatives with various steroid skeleton moieties and evaluation of their binding to the ecdysone receptor of Kc cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. High-throughput screening of ecdysone agonists using a reporter gene assay followed by 3-D QSAR analysis of the molting hormonal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A luciferase reporter assay for ecdysone agonists using HEK293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubcompare.ai [pubcompare.ai]

An In-depth Technical Guide to Ponasterone A: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ponasterone A, a phytoecdysteroid, is a potent analog of the insect molting hormone 20-hydroxyecdysone. Its high affinity for the ecdysone receptor (EcR) has made it an invaluable tool in molecular biology, particularly as an inducer for ecdysone-inducible gene expression systems in mammalian cells and transgenic animals.[1] This system allows for the tight regulation of gene expression, enabling researchers to turn genes on and off with high specificity and temporal control. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and key experimental protocols related to this compound.

Chemical Structure and Physicochemical Properties

This compound is a polyhydroxylated steroid characterized by a C27 cholestane skeleton. Its systematic IUPAC name is (2β,3β,5β,22R)-2,3,14,20,22-Pentahydroxycholest-7-en-6-one.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| Molecular Formula | C₂₇H₄₄O₆ |

| Molecular Weight | 464.6 g/mol |

| CAS Number | 13408-56-5 |

| Canonical SMILES | CC(C)CC--INVALID-LINK----INVALID-LINK--(O)[C@H]1CC[C@@]2(O)C3=CC(=O)[C@@H]4C--INVALID-LINK----INVALID-LINK--C[C@]4(C)[C@H]3CC[C@]12C |

| InChI Key | PJYYBCXMCWDUAZ-JJJZTNILSA-N |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | White to off-white powder |

| Solubility | Soluble in ethanol, methanol, DMSO, and acetic acid. Insoluble in water.[2] |

| Storage | Store at -20°C for long-term stability (at least 2 years).[2] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1] |

Biological Properties and Mechanism of Action

This compound's biological activity is primarily mediated through its interaction with the ecdysone receptor (EcR), a nuclear receptor. In insects, the binding of ecdysteroids like this compound to EcR triggers a cascade of gene expression that controls molting and metamorphosis. In mammalian systems engineered to express the EcR and its heterodimeric partner, the ultraspiracle protein (USP) or its mammalian homolog, the retinoid X receptor (RXR), this compound acts as a potent inducer of gene expression.

The EcR/RXR heterodimer binds to specific DNA sequences known as ecdysone response elements (EcREs) located in the promoter region of a target gene. In the absence of a ligand, the receptor complex can actively repress transcription. The binding of this compound induces a conformational change in the EcR, leading to the recruitment of coactivators and the initiation of transcription.

Table 3: Ecdysone Receptor Binding Affinity of this compound

| Cell Line | Assay Type | Parameter | Value |

| CV-1 | Gene Induction | Effective Concentration Range | 1 nM - 100 µM[1] |

Signaling Pathway of this compound in an Inducible Expression System

Caption: this compound signaling pathway in an ecdysone-inducible expression system.

Experimental Protocols

Preparation of this compound Stock Solutions

For in vitro cell culture experiments, this compound is typically dissolved in 100% ethanol or DMSO to create a concentrated stock solution.

Materials:

-

This compound powder

-

100% Ethanol or DMSO, sterile

-

Sterile microcentrifuge tubes or vials

Protocol:

-

To prepare a ~1 mM stock solution, dissolve 1 mg of this compound in 2 mL of 100% ethanol.[2]

-

Alternatively, a 5 mM stock solution can be prepared by dissolving 250 µg of this compound in 100 µL of 100% ethanol.[3]

-

For dissolution, gently mix or vortex the solution. Incubation at 37°C for approximately 15 minutes can aid in dissolving the powder.[3] Do not heat the solution.[2][4]

-

Store the stock solution at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[1]

Competitive Radioligand Binding Assay (General Protocol)

This assay is used to determine the binding affinity of unlabeled compounds to the ecdysone receptor by measuring their ability to compete with a radiolabeled ligand, such as [³H]-ponasterone A.

Materials:

-

Cell or tissue homogenate containing the ecdysone receptor

-

[³H]-ponasterone A (radioligand)

-

Unlabeled this compound (for determining non-specific binding)

-

Test compounds

-

Assay buffer (e.g., Tris-HCl based buffer with additives)

-

96-well plates

-

Scintillation fluid and counter

Protocol Outline:

-

Prepare a dilution series of the unlabeled test compound.

-

In a 96-well plate, add the assay buffer, a fixed concentration of [³H]-ponasterone A, and the cell/tissue homogenate.

-

Add the different concentrations of the test compound to the respective wells. For total binding, add buffer instead of a competitor. For non-specific binding, add a high concentration of unlabeled this compound.

-

Incubate the plate to allow the binding to reach equilibrium.

-

Separate the bound from the free radioligand, typically by rapid filtration through a glass fiber filter.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value.

Gene Induction Assay in CV-1 Cells

This assay is used to quantify the dose-dependent effect of this compound on the expression of a reporter gene in a mammalian cell line engineered with an ecdysone-inducible system.

Materials:

-

CV-1 cells stably transfected with an ecdysone-inducible reporter system (e.g., luciferase or β-galactosidase)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

Lysis buffer

-

Reporter gene assay reagents (e.g., luciferase substrate, ONPG for β-galactosidase)

-

Luminometer or spectrophotometer

Protocol Outline:

-

Plate the CV-1 cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.

-

Prepare a serial dilution of this compound in the cell culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of ethanol or DMSO as the highest this compound concentration).

-

Incubate the cells for a specific period (e.g., 24-48 hours) to allow for gene induction.[3]

-

After incubation, wash the cells with PBS.

-

Lyse the cells using an appropriate lysis buffer.

-

Measure the reporter gene activity in the cell lysates according to the manufacturer's instructions for the specific reporter assay.

-

Normalize the reporter activity to the total protein concentration in each lysate.

-

Plot the normalized reporter activity against the concentration of this compound to generate a dose-response curve and determine the EC₅₀.

Experimental Workflow for a this compound-Inducible Gene Expression Experiment

Caption: A generalized workflow for a gene induction experiment using this compound.

Troubleshooting Common Issues in Ecdysone-Inducible Systems

Low or No Induction:

-

Inducer Concentration: Optimize the concentration of this compound.

-

Inducer Stability: Replenish the medium with fresh this compound every 2-3 days for long-term experiments, as its activity can decrease over time in culture.[3]

-

Cell Line Integrity: Ensure the stability of the transfected cell line and the expression of the EcR and RXR.

High Basal Expression (Leaky Expression):

-

System Components: Some older ecdysone-inducible systems may exhibit higher basal activity. Newer systems have been optimized for lower background expression.

-

Cellular Factors: Endogenous factors in certain cell types might weakly activate the system.

Conclusion

This compound is a highly effective and widely used tool for the precise control of gene expression in scientific research. Its favorable properties, including high potency and specificity for the ecdysone receptor, make it a cornerstone of ecdysone-inducible systems. A thorough understanding of its chemical nature, biological activity, and the protocols for its use is essential for researchers leveraging this powerful technology to investigate gene function.

References

Ponasterone A: A Molecular Key to Insect Metamorphosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Insect metamorphosis, a cornerstone of entomology, represents a remarkable biological process of developmental change. This complex transition is orchestrated by a class of steroid hormones known as ecdysteroids. Among these, ponasterone A, a potent phytoecdysteroid, has emerged as a critical tool for dissecting the molecular intricacies of metamorphosis. Its high affinity for the ecdysone receptor (EcR) makes it a powerful agonist to study gene regulation and developmental timing. This technical guide provides a comprehensive overview of the role of this compound in insect metamorphosis, with a focus on its molecular mechanisms, associated signaling pathways, and the experimental methodologies used to elucidate its function. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in insecticide discovery and the study of developmental biology.

Data Presentation

The following tables summarize key quantitative data related to the interaction of this compound and other ecdysteroids with the ecdysone receptor complex, and their effects on gene expression.

Table 1: Comparative Binding Affinities of Ecdysteroids to the Ecdysone Receptor (EcR) Complex

| Ecdysteroid | Insect Species/Cell Line | Receptor Complex | Dissociation Constant (Kd) (nM) | Reference |

| This compound | Drosophila melanogaster (Kc cells) | EcR/USP | 1.2 | |

| This compound | Chilo suppressalis | EcR-B1/USP | 1.2 | |

| 20-Hydroxyecdysone | Drosophila melanogaster (Kc cells) | EcR/USP | ~30-50 | |

| This compound | Nephotettix cincticeps | EcR | EC50 = 0.3 | |

| 20-Hydroxyecdysone | Various | EcR | Moderately potent |

Table 2: Dose-Response of this compound in Inducible Gene Expression Systems

| Cell Line | Reporter System | This compound Concentration | Induction Level (fold change) | Reference |

| L8 muscle myoblasts | β-galactosidase | Dose-dependent | Regulated expression | |

| HEK293T | Luciferase | Not specified | High sensitivity |

Table 3: this compound-Induced Gene Expression

| Gene | Insect Species/Cell Line | Treatment | Fold Change in Expression | Reference |

| Various | Drosophila melanogaster (Kc167 cells) | This compound | 256 genes regulated | |

| Various | Drosophila melanogaster (Kc167 cells) | 20-Hydroxyecdysone | 148 genes regulated | |

| Development-related genes | Drosophila melanogaster (Kc167 cells) | 20-Hydroxyecdysone vs. This compound | Enriched with 20E |

Ecdysteroid Signaling Pathway

The biological effects of this compound are mediated through the ecdysteroid signaling pathway. This pathway is initiated by the binding of an ecdysteroid to the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP), the insect homolog of the retinoid X receptor (RXR). In the absence of a ligand, the EcR/USP heterodimer is associated with co-repressors and binds to ecdysone response elements (EcREs) in the promoter regions of target genes, thereby repressing transcription.

Upon binding of this compound, the EcR undergoes a conformational change, leading to the dissociation of co-repressors and the recruitment of co-activators. This activated receptor complex then modulates the transcription of a cascade of genes, beginning with the "early" response genes, which are typically transcription factors themselves. These early response genes, in turn, regulate the expression of a larger set of "late" or "secondary" response genes, which are responsible for executing the cellular and physiological changes associated with metamorphosis.

Caption: The ecdysteroid signaling pathway initiated by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to study the effects of this compound on insect metamorphosis.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity of this compound and other compounds to the ecdysone receptor.

1. Preparation of Receptor Source:

-

Culture insect cells (e.g., Drosophila Kc or Spodoptera Sf9 cells) expressing the EcR and USP proteins.

-

Harvest cells and prepare a nuclear extract or whole-cell lysate containing the receptor complex.

-

Determine the protein concentration of the extract using a standard method (e.g., Bradford or BCA assay).

2. Binding Reaction:

-

In a microcentrifuge tube or 96-well plate, combine the following in order:

-

Assay buffer (e.g., Tris-HCl with appropriate salts and protease inhibitors).

-

A fixed concentration of radiolabeled this compound (e.g., [³H]this compound).

-

Increasing concentrations of unlabeled competitor ligand (e.g., cold this compound or other test compounds).

-

The receptor preparation.

-

-

Incubate the reaction mixture at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

3. Separation of Bound and Free Ligand:

-

Rapidly filter the reaction mixture through a glass fiber filter (e.g., GF/B or GF/C) using a vacuum manifold. The receptor-ligand complex will be retained on the filter, while the unbound ligand will pass through.

-

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

4. Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

5. Data Analysis:

-

Plot the amount of bound radioligand as a function of the competitor concentration.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

Luciferase Reporter Assay

This cell-based assay is used to measure the transcriptional activity of the ecdysone receptor in response to this compound.

1. Plasmid Constructs:

-

An expression vector for EcR.

-

An expression vector for USP.

-

A reporter plasmid containing a luciferase gene downstream of a promoter with multiple copies of an ecdysone response element (EcRE).

-

A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.

2. Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293 or insect cells) in appropriate media.

-

Co-transfect the cells with the EcR, USP, reporter, and control plasmids using a suitable transfection reagent.

3. Ligand Treatment:

-

After allowing time for protein expression, treat the transfected cells with various concentrations of this compound or other test compounds.

-

Include a vehicle-only control.

4. Cell Lysis and Luciferase Assay:

-

After the desired incubation period, lyse the cells using a lysis buffer compatible with the luciferase assay system.

-

Measure the firefly luciferase activity in the cell lysate using a luminometer.

-

Measure the Renilla luciferase activity for normalization.

5. Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Plot the normalized luciferase activity as a function of the ligand concentration.

-

Determine the EC50 value (the concentration of ligand that produces 50% of the maximal response).

Caption: Workflow for a luciferase reporter assay.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to demonstrate the direct binding of the EcR/USP heterodimer to a specific DNA sequence (EcRE) in the presence of this compound.

1. Probe Preparation:

-

Synthesize a short double-stranded DNA oligonucleotide containing the EcRE sequence.

-

Label the probe with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin or a fluorescent dye).

2. Binding Reaction:

-

In a microcentrifuge tube, combine the following:

-

Binding buffer (containing non-specific competitor DNA like poly(dI-dC) to reduce non-specific binding).

-

In vitro translated or purified EcR and USP proteins.

-

This compound or vehicle control.

-

Labeled EcRE probe.

-

-

For competition experiments, include an excess of unlabeled EcRE probe.

-

Incubate the reaction at room temperature to allow for protein-DNA binding.

3. Electrophoresis:

-

Load the samples onto a non-denaturing polyacrylamide gel.

-

Run the gel at a constant voltage in a cold room or with a cooling system to prevent dissociation of the protein-DNA complexes.

4. Detection:

-

If using a radioactive probe, dry the gel and expose it to X-ray film or a phosphorimager screen.

-

If using a non-radioactive probe, transfer the DNA to a membrane and detect using a method appropriate for the tag (e.g., streptavidin-HRP for biotin).

5. Data Analysis:

-

A "shifted" band, which migrates slower than the free probe, indicates the formation of a protein-DNA complex.

-

The intensity of the shifted band should increase in the presence of this compound.

-

The shifted band should be diminished or disappear in the presence of an excess of unlabeled competitor probe.

Caption: Workflow for an Electrophoretic Mobility Shift Assay (EMSA).

Conclusion

This compound is an invaluable tool for the study of insect metamorphosis. Its high potency and specific action through the ecdysone receptor signaling pathway allow for precise manipulation and investigation of the genetic and cellular events that drive this remarkable developmental process. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the intricacies of insect endocrinology and to develop novel strategies for insect pest management. The continued study of this compound and its interactions with the ecdysone receptor will undoubtedly lead to a deeper understanding of the fundamental principles of developmental biology.

The Ecdysone-Inducible Expression System: A Technical Guide for Researchers

The ecdysone-inducible expression system is a powerful tool for temporally and quantitatively controlling gene expression in mammalian cells. Originally derived from the insect molting hormone signaling pathway, this system offers tight regulation, low basal expression, and high induction levels, making it an invaluable asset for functional genomics, drug discovery, and biopharmaceutical production. This in-depth technical guide provides a comprehensive overview of the core principles of the ecdysone-inducible system, detailed experimental protocols, and quantitative data to enable researchers to effectively implement this technology.

Core Principles of the Ecdysone-Inducible System

The ecdysone-inducible system is a "two-hybrid" system that relies on the interaction of two key protein components and a specific inducer molecule to activate gene expression.

System Components

The primary components of the ecdysone-inducible expression system are:

-

Ecdysone Receptor (EcR): A nuclear receptor derived from insects, such as Drosophila melanogaster. In its native context, EcR is activated by the steroid hormone ecdysone.[1][2] In commercially available systems, the EcR is often modified to enhance its performance in mammalian cells. A common modification is the fusion of the EcR ligand-binding domain with the DNA-binding domain of the glucocorticoid receptor (GR) and the activation domain of the herpes simplex virus VP16 protein, creating a chimeric receptor often referred to as VgEcR.[3]

-

Ultraspiracle (USP) or Retinoid X Receptor (RXR): EcR functions as a heterodimer with its partner protein. In insects, this partner is the Ultraspiracle (USP) protein.[1][2] In mammalian cells, the endogenous Retinoid X Receptor (RXR), a homolog of USP, can effectively partner with the introduced EcR.[1][3]

-

Ecdysone Response Element (EcRE): This is a specific DNA sequence to which the EcR/RXR heterodimer binds.[4][5] The consensus sequence for the EcRE is an imperfect palindrome, typically 5'-RG(GT)TCANTGA(CA)CY-3'.[4][6] In engineered systems, multiple copies of the EcRE are placed upstream of a minimal promoter to ensure robust and specific induction of the target gene.

-

Inducer: The system is activated by the binding of an ecdysone analog to the EcR. Common inducers include ponasterone A and muristerone A, which are potent and specific activators of the EcR.[7][8] These non-steroidal analogs are generally considered to have minimal off-target effects in mammalian cells.[9]

Mechanism of Action

In the absence of the inducer, the EcR/RXR heterodimer binds to the EcREs in the promoter of the target gene. This binding often leads to the recruitment of corepressor proteins, which actively silence gene expression, resulting in very low basal levels.[10][11]

When the inducer (e.g., this compound) is introduced, it binds to the ligand-binding domain of the EcR. This binding event triggers a conformational change in the EcR/RXR heterodimer, leading to the dissociation of corepressors and the recruitment of coactivator proteins.[7][8] These coactivators, which include histone acetyltransferases and other chromatin remodeling factors, create a transcriptionally permissive environment, leading to the robust expression of the gene of interest.[12]

Quantitative Data and Performance

The ecdysone-inducible system is characterized by its tight regulation and high induction ratios. The following tables summarize key quantitative data gathered from various studies.

Table 1: Dose-Response of Inducers

| Inducer | Cell Type | Reporter Gene | Effective Concentration | Fold Induction | Reference |

| This compound | SW480/VgRXR | Luciferase | 2 µM | High | [12] |

| This compound | L8 myotubes | β-galactosidase | Dose-dependent | Regulated | [8] |

| Muristerone A | CHO cells | CAT | 10 µM | Up to 1,000-fold | [9][13] |

| RG-115819 | NIH3T3, HEK293 | Luciferase | 10 nM (maximal) | High | [14] |

Table 2: Time Course of Induction

| Inducer | Cell Type | Reporter Gene | Time to Max. Induction | Duration of Expression | Reference |

| This compound | SW480/VgRXR | Luciferase | Rapid and persistent | > 6 months (stable line) | [12] |

| Muristerone A | U87MG | β-galactosidase | 24 hours | Reversible | [15] |

| 20-hydroxyecdysone | S2 cells | E75, Broad, E74 | 1-4 hours | Dynamic | [16] |

Table 3: Comparison with Tetracycline-Inducible System

| Feature | Ecdysone-Inducible System | Tetracycline-Inducible System | Reference |

| Basal Expression | Lower | Higher | [9][11] |

| Inducibility | Higher | Lower | [9][11] |

| Expression Levels | Lower | Higher (in some cases) | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments using the ecdysone-inducible expression system.

Establishment of a Stable Cell Line

This protocol describes the generation of a stable cell line that constitutively expresses the ecdysone receptor components (VgEcR and RXR) and inducibly expresses the gene of interest. This is typically achieved using a two-vector system, such as the pERV3 (receptor vector) and pEGSH (expression vector) system.

Materials:

-

Mammalian cell line of choice (e.g., HEK293, CHO)

-

Complete growth medium

-

pERV3 vector (or equivalent) containing the VgEcR and RXR expression cassettes

-

pEGSH vector (or equivalent) containing the gene of interest cloned downstream of the Ecdysone Response Element (EcRE)

-

Transfection reagent (e.g., Lipofectamine, FuGENE)

-

Selection antibiotic for the receptor vector (e.g., G418)

-

Selection antibiotic for the expression vector (e.g., Hygromycin B)

-

Cloning cylinders or sterile pipette tips for colony picking

-

24-well and 6-well tissue culture plates

Procedure:

-

Transfection of the Receptor Vector:

-

Plate cells in a 6-well plate to be 70-80% confluent on the day of transfection.

-

Transfect the cells with the linearized pERV3 vector according to the manufacturer's protocol for your chosen transfection reagent.

-

48 hours post-transfection, begin selection by adding the appropriate concentration of G418 to the growth medium.

-

Replace the selective medium every 3-4 days.

-

-

Selection and Expansion of Receptor-Expressing Clones:

-

After 2-3 weeks of selection, individual resistant colonies will become visible.

-

Isolate well-separated colonies using cloning cylinders or a sterile pipette tip and transfer each clone to a separate well of a 24-well plate.

-

Expand each clone in the presence of the selection antibiotic.

-

-

Screening of Receptor-Expressing Clones:

-

To identify clones with optimal receptor expression, perform a transient transfection with a reporter plasmid containing a luciferase gene under the control of the EcRE promoter.

-

Induce expression with a known concentration of this compound (e.g., 2 µM) for 24 hours.

-

Perform a luciferase assay to identify clones with the highest induction ratio and lowest basal expression.

-

-

Transfection of the Expression Vector:

-

Select the best-performing receptor-expressing clone and transfect it with the linearized pEGSH vector containing your gene of interest.

-

48 hours post-transfection, begin a second selection using both G418 and Hygromycin B.

-

-

Selection and Screening of Double-Stable Clones:

-

Isolate and expand double-resistant colonies as described in step 2.

-

Screen the double-stable clones for inducible expression of your gene of interest by treating with various concentrations of the inducer and analyzing the expression by Western blot, qPCR, or a functional assay.

-

Transient Transfection and Induction

For short-term experiments, a transient co-transfection of both the receptor and expression vectors can be performed.

Materials:

-

Mammalian cell line

-

Complete growth medium

-

pERV3 vector (or equivalent)

-

pEGSH vector (or equivalent) with the gene of interest

-

Transfection reagent

-

This compound or Muristerone A

Procedure:

-

Plate cells in a 6-well or 12-well plate to be 70-80% confluent on the day of transfection.

-

Co-transfect the cells with the pERV3 and pEGSH vectors at a recommended ratio (e.g., 1:1 or as optimized for your cell line) using your preferred transfection method.

-

24-48 hours post-transfection, replace the medium with fresh medium containing the desired concentration of the inducer (e.g., 0.1 - 10 µM this compound). Include a non-induced control (vehicle only, e.g., DMSO or ethanol).

-

Incubate the cells for the desired induction period (e.g., 24-72 hours).

-

Harvest the cells and analyze the expression of the gene of interest.

Luciferase Reporter Assay

The luciferase reporter assay is a highly sensitive method for quantifying the activity of the ecdysone-inducible promoter.

Materials:

-

Transfected cells (from transient or stable transfection with a luciferase reporter vector)

-

Luciferase Assay Reagent (containing luciferin substrate and ATP)

-

Cell lysis buffer

-

Luminometer

-

Opaque-walled 96-well plates

Procedure:

-

Cell Lysis:

-

Wash the cells once with phosphate-buffered saline (PBS).

-

Add an appropriate volume of cell lysis buffer to each well and incubate for 10-15 minutes at room temperature with gentle rocking.

-

-

Luciferase Assay:

-

Add 20-100 µL of the cell lysate to a well of an opaque-walled 96-well plate.

-

Equilibrate the Luciferase Assay Reagent to room temperature.

-

Inject the Luciferase Assay Reagent into the well containing the cell lysate.

-

Immediately measure the luminescence using a luminometer. The light output is typically stable for about 1 minute.

-

-

Data Analysis:

-

Normalize the luciferase activity to the total protein concentration in the lysate or to a co-transfected control reporter (e.g., Renilla luciferase).

-

Calculate the fold induction by dividing the normalized luciferase activity of the induced sample by that of the uninduced control.

-

Visualizations

Signaling Pathway of the Ecdysone-Inducible System

Caption: Ecdysone-inducible system signaling pathway.

Experimental Workflow for Inducible Gene Expression

Caption: A typical experimental workflow.

Conclusion

The ecdysone-inducible expression system provides researchers with a robust and tightly regulated platform for controlling gene expression. Its low basal activity and high inducibility make it particularly suitable for studying the function of genes where precise temporal and dose-dependent control is critical. By understanding the core principles and following the detailed protocols outlined in this guide, researchers can effectively harness the power of this system to advance their scientific investigations.

References

- 1. assaygenie.com [assaygenie.com]

- 2. Juvenile hormones antagonize ecdysone actions through co-repressor recruitment to EcR/USP heterodimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. takara.co.kr [takara.co.kr]

- 4. med.emory.edu [med.emory.edu]

- 5. Luciferase reporter assay in Drosophila and mammalian tissue culture cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Luciferase Assay System Protocol [promega.com]

- 7. Transcriptional Activation of Ecdysone-Responsive Genes Requires H3K27 Acetylation at Enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ecdysone Control of Developmental Transitions: Lessons from Drosophila Research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ecdysone-inducible gene expression in mammalian cells and transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Drosophila ecdysone receptor promotes or suppresses proliferation according to ligand level - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sdbonline.org [sdbonline.org]

- 12. Opportunistic binding of EcR to open chromatin drives tissue-specific developmental responses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 14. Inducible control of transgene expression with ecdysone receptor: gene switches with high sensitivity, robust expression, and reduced size - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. takara.co.kr [takara.co.kr]

- 16. Bicistronic expression of ecdysone-inducible receptors in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Evaluation of the tetracycline- and ecdysone-inducible systems for expression of neurotransmitter receptors in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Ponasterone A: An In-depth Technical Guide to its Binding Affinity with EcR/USP Heterodimers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ponasterone A, a potent phytoecdysteroid, serves as a powerful tool for studying the molecular mechanisms of insect development, metamorphosis, and gene expression. Its high affinity for the ecdysone receptor (EcR) and ultraspiracle protein (USP) heterodimer, the central regulator of ecdysteroid signaling, makes it an invaluable ligand for in vitro and in vivo studies. This technical guide provides a comprehensive overview of the binding affinity of this compound to the EcR/USP complex, detailed experimental protocols for its characterization, and a visualization of the associated signaling pathways and experimental workflows.

Quantitative Binding Affinity of this compound to EcR/USP Heterodimers

The binding affinity of this compound to the EcR/USP heterodimer has been quantified across various insect species, demonstrating its potent interaction with the receptor complex. The dissociation constant (Kd), the concentration of ligand at which half of the receptors are occupied at equilibrium, and the half-maximal effective concentration (EC50) are key parameters used to express this affinity. A lower Kd or EC50 value indicates a higher binding affinity.

| Species | Receptor Source | Assay Method | Ligand | Binding Affinity (Kd) | EC50 | Reference |

| Chilo suppressalis (Lepidoptera) | In vitro translated EcR-B1/USP | Radioligand Binding Assay | [³H]this compound | 1.2 nM | - | [1] |

| Plutella xylostella (Lepidoptera) | Recombinant PxGST-EcR/USP dimer | Radioisotope Experiment | [³H]this compound | 2.3 nM | - | [2] |

| Americamysis bahia (Crustacea) | Recombinant abEcRdef/abUSPdef | Ligand-Receptor Binding Assay | [³H]this compound | 2.14 nM | - | [3] |

| Drosophila melanogaster (Diptera) | S2 cell line | Cell-based Reporter Assay | This compound | - | -5.57 (-logEC50) | [4] |

| Spodoptera frugiperda (Lepidoptera) | Sf9 cell line | Cell-based Reporter Assay | This compound | - | -5.27 (-logEC50) | [4] |

Note: The EC50 values are presented as the negative logarithm of the molar concentration.

Experimental Protocols

The following sections detail the methodologies for key experiments used to determine the binding affinity of this compound to the EcR/USP heterodimer.

Expression and Purification of EcR and USP

The production of recombinant EcR and USP proteins is a prerequisite for in vitro binding assays. A common method involves expression in Escherichia coli as fusion proteins, for example, with Glutathione S-transferase (GST) to facilitate purification.

Protocol for GST-fusion protein expression and purification:

-

Gene Cloning: The cDNAs encoding the ligand-binding domains (LBDs) of EcR and USP are cloned into a suitable bacterial expression vector, such as pGEX, which contains the GST tag.

-

Transformation: The expression vectors are transformed into a suitable E. coli strain (e.g., BL21).

-

Protein Expression:

-

An overnight culture of the transformed E. coli is used to inoculate a larger volume of Luria-Bertani (LB) medium.

-

The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

The culture is then incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance protein solubility.

-

-

Cell Lysis:

-

Cells are harvested by centrifugation.

-

The cell pellet is resuspended in a lysis buffer (e.g., phosphate-buffered saline (PBS) containing lysozyme, DNase I, and protease inhibitors).

-

Cells are lysed by sonication on ice.

-

The lysate is clarified by centrifugation to remove cell debris.

-

-

Affinity Chromatography:

-

The clarified lysate is loaded onto a glutathione-Sepharose affinity column.

-

The column is washed extensively with PBS to remove unbound proteins.

-

The GST-fusion protein is eluted with a buffer containing reduced glutathione.

-

-

GST Tag Removal (Optional): If required, the GST tag can be cleaved from the target protein using a specific protease (e.g., thrombin or PreScission protease) according to the manufacturer's instructions. The cleaved protein is then further purified by another round of chromatography.

-

Protein Quantification: The concentration of the purified protein is determined using a standard protein assay, such as the Bradford or BCA assay.

Radioligand Binding Assay

Radioligand binding assays are a sensitive and direct method to quantify the interaction between a radiolabeled ligand, such as [³H]this compound, and its receptor.

Protocol for a competitive radioligand binding assay:

-

Reaction Mixture Preparation:

-

In a 96-well plate, combine the purified EcR/USP heterodimer (or cell/tissue homogenate containing the receptor) with a fixed concentration of [³H]this compound.

-

Add increasing concentrations of unlabeled this compound (competitor).

-

Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled ligand).

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) with gentle agitation to allow the binding to reach equilibrium.[5]

-

Separation of Bound and Free Ligand:

-

Rapidly filter the reaction mixture through a glass fiber filter (e.g., GF/C) presoaked in a solution like 0.3% polyethyleneimine (PEI) using a cell harvester.[5] This traps the receptor-ligand complex on the filter while allowing the unbound ligand to pass through.

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Scintillation Counting:

-

Dry the filters.

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.

General Protocol for SPR analysis:

-

Sensor Chip Preparation:

-

Select a suitable sensor chip (e.g., CM5).

-

Activate the carboxymethylated dextran surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

-

-

Ligand Immobilization:

-

Inject the purified EcR/USP heterodimer (the ligand) over the activated sensor surface. The protein will be covalently coupled to the chip surface.

-

Inject ethanolamine to deactivate any remaining active esters on the surface.

-

-

Analyte Binding:

-

Inject a series of concentrations of this compound (the analyte) in a running buffer over the sensor chip surface containing the immobilized receptor.

-